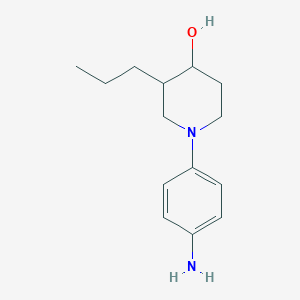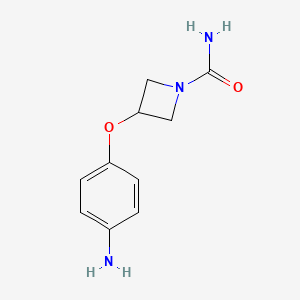
3-(4-Aminophenoxy)azetidin-1-carboxamid
Übersicht
Beschreibung
3-(4-Aminophenoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminophenoxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenoxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cycloadditionsreaktionen zur Azetidinsynthese
Azetidine, einschließlich Verbindungen wie 3-(4-Aminophenoxy)azetidin-1-carboxamid, werden häufig durch [2+2]-Cycloadditionsreaktionen synthetisiert. Diese Methode ist in den letzten Jahren zu einer der wichtigsten Fortschritte geworden und ermöglicht die Herstellung von Azetidinringen mit hoher Spannung, die nützliche Zwischenprodukte in verschiedenen synthetischen Anwendungen sind .
Anwendungen metallierter Azetidine
Metallierte Azetidine haben aufgrund ihrer Reaktivität eine zunehmende Anwendung gefunden. Sie dienen als Zwischenprodukte bei der Synthese komplexerer Moleküle und wurden bei der Entwicklung neuer Reaktionen eingesetzt, die ihre einzigartigen chemischen Eigenschaften nutzen .
C(sp3)–H-Funktionalisierung
Die praktische C(sp3)–H-Funktionalisierung unter Verwendung von Azetidinen war ein Schwerpunkt, der die Modifikation von Kohlenstoff-Wasserstoff-Bindungen ermöglicht, um neue Bindungen und funktionelle Gruppen zu schaffen. Diese Anwendung ist in der pharmazeutischen Chemie von entscheidender Bedeutung für die Modifizierung von Pharmakophoren .
Öffnung mit Kohlenstoffnukleophilen
Azetidine wie This compound können leicht mit Kohlenstoffnukleophilen geöffnet werden. Diese Reaktion ist wertvoll für die Herstellung neuer Kohlenstoff-Kohlenstoff-Bindungen und wurde bei der Synthese verschiedener organischer Verbindungen eingesetzt .
Polymersynthese
Azetidine haben ihren Weg in die Polymersynthese gefunden, wo ihre gespannten Ringe geöffnet werden können, um Polymere mit einzigartigen Eigenschaften zu erzeugen. Diese Anwendung ist bedeutsam für die Entwicklung neuer Materialien mit spezifischen Eigenschaften .
STAT3-Inhibition
Spezifische Azetidinamide wurden optimiert, um als potente niedermolekulare STAT3-Inhibitoren zu wirken, die in der Krebsforschung und -therapie von entscheidender Bedeutung sind. Diese Inhibitoren können submikromolare Potenzen haben und sind bedeutsam bei der Entwicklung neuer Krebsmedikamente .
Antifungal/Anti-Oomycet-Aktivitäten
Neuartige Azetidinderivate wurden mit Carboxamidfragmenten entwickelt und synthetisiert, die antifungale und anti-Oomycet-Aktivitäten aufweisen. Diese Verbindungen werden gegen verschiedene phytopathogene Pilze/Oomyceten getestet, was auf ihren potenziellen Einsatz in der Landwirtschaft und Medizin hindeutet .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
3-(4-Aminophenoxy)azetidine-1-carboxamide interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . By inhibiting STAT3, the compound can disrupt these processes.
Pharmacokinetics
The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis .
Biochemische Analyse
Biochemical Properties
3-(4-Aminophenoxy)azetidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as STAT3, which is involved in cell signaling pathways . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This interaction disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation.
Cellular Effects
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound affects gene expression by altering the transcriptional activity of STAT3 target genes, which are involved in various cellular processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenoxy)azetidine-1-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and dimerization . This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA response elements, thereby blocking the transcription of target genes. The compound’s ability to inhibit STAT3 activity makes it a promising candidate for developing novel anticancer therapeutics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to 3-(4-Aminophenoxy)azetidine-1-carboxamide has been observed to result in sustained inhibition of STAT3 activity and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
3-(4-Aminophenoxy)azetidine-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may involve enzymatic modifications that affect its stability and activity . These metabolic pathways can impact the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenoxy)azetidine-1-carboxamide within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence the compound’s accumulation in target tissues and its overall bioavailability, affecting its therapeutic potential.
Subcellular Localization
3-(4-Aminophenoxy)azetidine-1-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


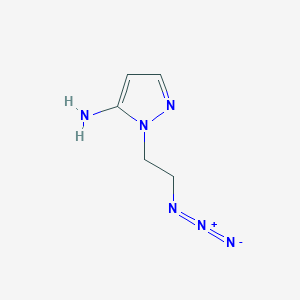
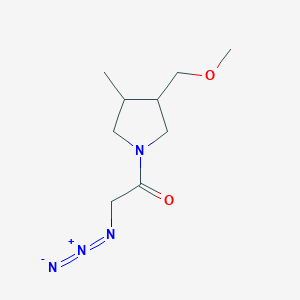
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
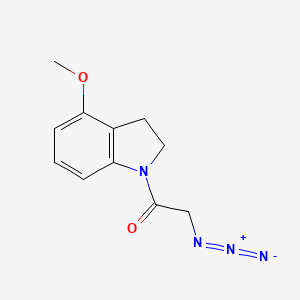
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491272.png)
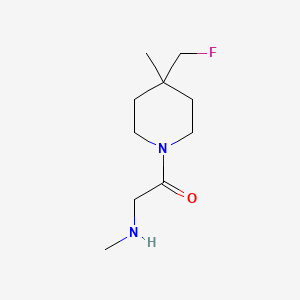
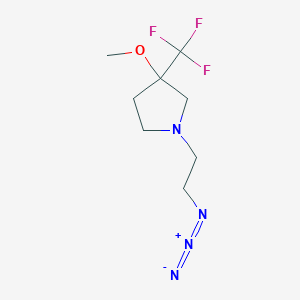

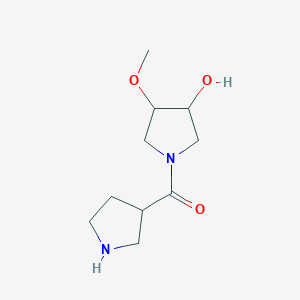
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
